molecular formula C23H13NO10S B4928468 5-[5-(4-Carboxyphenyl)sulfonyl-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid

5-[5-(4-Carboxyphenyl)sulfonyl-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid

Cat. No.: B4928468
M. Wt: 495.4 g/mol
InChI Key: VQXSTBMINICQBY-UHFFFAOYSA-N
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Description

5-[5-(4-Carboxyphenyl)sulfonyl-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a dioxoisoindole moiety, and multiple carboxylic acid groups

Properties

IUPAC Name

5-[5-(4-carboxyphenyl)sulfonyl-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13NO10S/c25-19-17-6-5-16(35(33,34)15-3-1-11(2-4-15)21(27)28)10-18(17)20(26)24(19)14-8-12(22(29)30)7-13(9-14)23(31)32/h1-10H,(H,27,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXSTBMINICQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13NO10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-Carboxyphenyl)sulfonyl-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the dioxoisoindole core, followed by the introduction of the sulfonyl group and the carboxyphenyl moiety. Common reagents used in these reactions include sulfonyl chlorides, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[5-(4-Carboxyphenyl)sulfonyl-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acid groups, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

5-[5-(4-Carboxyphenyl)sulfonyl-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-[5-(4-Carboxyphenyl)sulfonyl-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(4-Carboxyphenyl)sulfonyl-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

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